3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Description
Properties
IUPAC Name |
3-(4-acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9(16)14-3-5-15(6-4-14)12(18)10-8-19-7-2-11(17)13-10/h10H,2-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGLIZPDMNDKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the thiazepane intermediate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine nitrogen can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Compounds:
Key Differences :
- Substituent Effects: The acetylpiperazine group in the target compound enhances solubility and hydrogen-bonding capacity compared to amino or thienyl groups in other derivatives .
- Synthetic Routes : The target compound is synthesized via bioconjugation, while others (e.g., 1,1-dioxide) require oxidation or nucleophilic substitution () .
Physicochemical and Pharmacological Properties
Data Table:
Predicted using SwissADME; *Calculated partition coefficient.
Analysis :
- Solubility : The acetylpiperazine group improves solubility compared to furyl or thienyl derivatives .
- Bioactivity: The target compound’s acetylpiperazine moiety is linked to receptor binding (e.g., ROR-gamma inverse agonism in ), unlike simpler amino derivatives .
- Drug-Likeness : Piperazine-containing compounds generally exhibit favorable pharmacokinetics, with high predicted solubility and permeability .
Biological Activity
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazepane ring and a piperazine moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, with the CAS number 1396559-14-0. Its molecular formula is and it has a molecular weight of approximately 285.36 g/mol .
The biological activity of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in cell proliferation, which is crucial in the context of anticancer activity. The exact mechanisms are still under investigation, but it is believed that the compound modulates signaling pathways that are pivotal in tumor growth and development .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one. Compounds structurally related to this molecule have shown significant activity against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests that it may serve as a lead compound for the development of new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate potential efficacy against certain bacterial strains, making it a candidate for further exploration in the field of infectious diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds reveals that 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one possesses unique characteristics due to its thiazepane structure. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Acetylpiperazine-1-carbonyl)phenyl-1H-benzo[d]imidazole-4-carboxamide | Piperazine moiety | PARP-1 inhibitor |
| 4-Phenylpiperazin-1-ylpyrimidine-5-carboxamide | Piperazine moiety | Acetylcholinesterase inhibitor |
The presence of the thiazepane ring in 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one imparts distinct biological properties that differentiate it from these similar compounds .
Case Studies and Research Findings
Research has focused on synthesizing analogs of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one to assess their biological activities systematically. In one study, derivatives were tested for their anticancer effects using human cancer cell lines. The results indicated that modifications to the piperazine or thiazepane moieties could enhance potency and selectivity against cancer cells .
Another case study investigated the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibited significant antibacterial activity, warranting further investigation into their mechanisms of action .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
